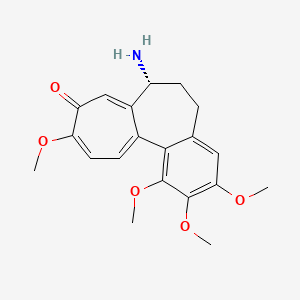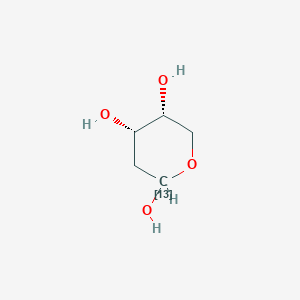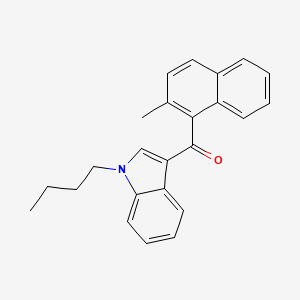
JWH 073 2-methylnaphthyl analog
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 073 2-methylnaphthyl analog is a synthetic cannabinoid (CB) that activates both the CB1 and the CB2 receptor . This cannabimimetic compound has been identified in herbal blends . It differs structurally from JWH 073 by having a methyl group added at the 2 position of the naphthyl moiety .
Molecular Structure Analysis
The molecular formula of this compound is C24H23NO . It has a molecular weight of 341.5 . The InChI code is InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3 .Applications De Recherche Scientifique
Identification in Herbal Mixtures : JWH 073 and its 4-methylnaphthoyl homologue have been detected in herbal mixtures. These compounds were identified using techniques like nuclear magnetic resonance (NMR) and gas chromatographic mass spectrometric (GC-MS) analysis, indicating their presence in commercially available products (Westphal, Sönnichsen, & Thiemt, 2012).
Characterization of Metabolites : Studies have investigated the in vitro metabolites of JWH 073, contributing to understanding its metabolic pathways. This is crucial for identifying synthetic cannabinoids abusers, as the most abundant metabolites are usually mono-hydroxylated derivatives (Gambaro et al., 2014).
Detection in Postmortem Analysis : Techniques have been developed for detecting trace concentrations of JWH 073 in human blood, which is significant in forensic investigations, particularly in postmortem cases (Shanks, Dahn, & Terrell, 2012).
Deposition in Hair : The deposition of JWH 073 and its metabolites in hair has been studied. This research is essential for understanding long-term exposure and can be used in forensic applications (Kim et al., 2013).
Pharmacological Effects : The effects of JWH 073, along with other synthetic cannabinoids, on physiological and neurological responses in mice have been explored. This research is key to understanding the potential health impacts of these substances (Ossato et al., 2016).
Affinity and Activity at Cannabinoid Receptors : Studies have found that metabolites of JWH 073 exhibit high affinity and act as potent agonists at cannabinoid type-2 receptors. This insight is crucial in understanding the pharmacological properties of synthetic cannabinoids (Rajasekaran et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of the JWH 073 2-methylnaphthyl analog are the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The this compound acts as a full agonist at both the CB1 and CB2 receptors . It binds to these receptors with a higher affinity than THC, the main psychoactive component of cannabis . This binding triggers a series of events within the cell, leading to changes in cellular activity.
Result of Action
The this compound has been shown to produce behavioral effects very similar to THC in animals
Safety and Hazards
JWH 073 2-methylnaphthyl analog is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . It should be handled with care, using protective gloves, clothing, and eye/face protection . It should be used only in a well-ventilated area or outdoors .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The JWH 073 2-methylnaphthyl analog is known to interact with the CB1 and CB2 receptors . The nature of these interactions and the specific enzymes, proteins, and other biomolecules it interacts with are not yet fully characterized .
Cellular Effects
The cellular effects of the This compound As a synthetic cannabinoid, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the This compound is not fully characterized. It is known to bind to the CB1 and CB2 receptors
Temporal Effects in Laboratory Settings
The temporal effects of the This compound in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not yet fully characterized .
Dosage Effects in Animal Models
The effects of different dosages of the This compound in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet fully characterized .
Metabolic Pathways
The metabolic pathways that the This compound is involved in, including any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not yet fully characterized .
Transport and Distribution
The transport and distribution of the This compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not yet fully characterized .
Subcellular Localization
The subcellular localization of the This compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not yet fully characterized .
Propriétés
IUPAC Name |
(1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAIIWSIJRPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016557 |
Source


|
| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-61-8 |
Source


|
| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
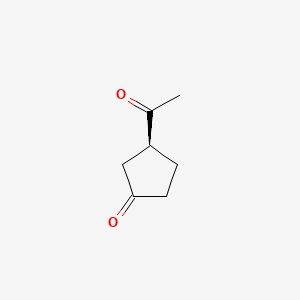
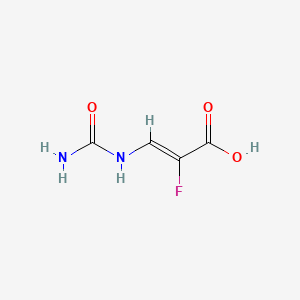
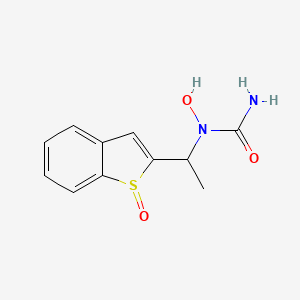
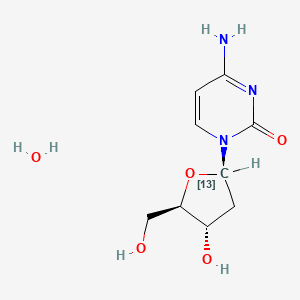

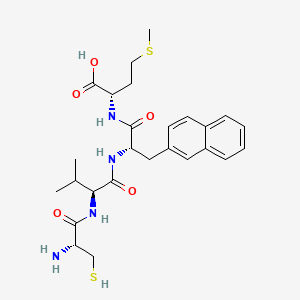
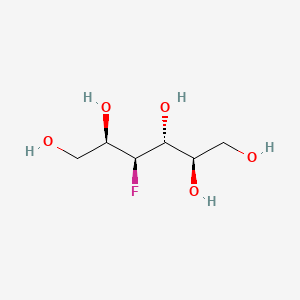
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
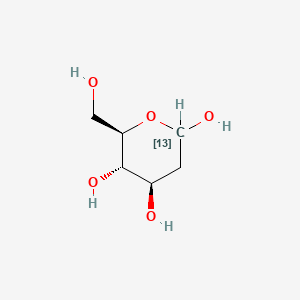
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

